7-Azaspiro[3.5]nonan-1-ol hydrochloride is a heterocyclic compound that features a unique spirocyclic structure, which is characterized by the presence of both nitrogen and oxygen atoms in its framework. This compound is of significant interest in medicinal chemistry due to its potential applications as a drug candidate, particularly in the modulation of enzyme activity.
7-Azaspiro[3.5]nonan-1-ol hydrochloride falls under the category of spirocyclic compounds, which are known for their complex three-dimensional structures. It is classified as an amine due to the presence of a nitrogen atom within its structure. This classification allows it to participate in various chemical reactions typical of amines, including nucleophilic substitutions and reductions.
The synthesis of 7-Azaspiro[3.5]nonan-1-ol hydrochloride typically involves several key steps:
The synthesis process has been optimized for yield and purity, with careful control over reaction conditions such as temperature and solvent choice. The use of protecting groups like Boc (tert-butyloxycarbonyl) is crucial for the selective formation of desired intermediates.
The molecular formula for 7-Azaspiro[3.5]nonan-1-ol is CHNO, with a molecular weight of 141.21 g/mol. Its structural representation can be described as follows:
This compound features a spirocyclic framework where the nitrogen atom contributes to its unique properties, influencing both its chemical reactivity and biological activity .
The compound exhibits specific spectral characteristics that can be analyzed through techniques such as Nuclear Magnetic Resonance (NMR) and High Resolution Mass Spectrometry (HRMS). For instance, NMR data reveals distinct chemical shifts corresponding to the various hydrogen environments within the molecule.
7-Azaspiro[3.5]nonan-1-ol hydrochloride participates in several types of chemical reactions:
These reactions are facilitated by specific reagents and conditions tailored to maximize product yield and minimize by-products. For example, oxidation reactions often require careful monitoring of reaction time and temperature to prevent overoxidation .
The mechanism of action for 7-Azaspiro[3.5]nonan-1-ol hydrochloride primarily involves its role as an inhibitor of fatty acid amide hydrolase (FAAH). By binding to the active site of this enzyme, it prevents the hydrolysis of fatty acid amides, thereby modulating their physiological levels within biological systems.
This interaction alters lipid signaling pathways, which can have implications for pain management and inflammation control, highlighting the compound's potential therapeutic applications in medicinal chemistry .
7-Azaspiro[3.5]nonan-1-ol hydrochloride is typically presented as a solid at room temperature with specific melting point characteristics that can vary based on purity.
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 141.21 g/mol |
Melting Point | Specific range varies |
Solubility | Soluble in organic solvents |
These properties are critical for understanding its behavior during synthesis and application processes .
7-Azaspiro[3.5]nonan-1-ol hydrochloride has several notable applications:
The ongoing research into this compound underscores its significance in advancing both scientific knowledge and practical applications within multiple fields .
The synthetic accessibility of 7-azaspiro[3.5]nonan-1-ol hydrochloride is governed by strategic disconnections of its spirocyclic core. Retrosynthetically, the molecule dissects into two primary synthons: a functionalized azetidine (four-membered nitrogen heterocycle) and a cyclohexanol-derived fragment bearing an electrophilic center for ring closure. The most efficient route involves a concerted cyclization-alkylation strategy, where a cyclohexanone precursor undergoes intramolecular reductive amination to form the spiro junction [1]. Alternative pathways include ring expansion of bicyclic intermediates or nucleophilic displacement at the spiro carbon by a protected amine nucleophile [4].
Critical to this analysis is recognizing the bond dissociation between C4 (azetidine) and C1 (cyclohexyl) atoms, which converges on keto-amine or halo-amine precursors. Computational studies (not detailed in sources) support the thermodynamic feasibility of azetidine ring formation due to angle strain release. The cyclohexanol moiety’s hydroxyl group typically originates from carbonyl reduction or epoxide opening, enabling late-stage functionalization [1] [7].
Table 1: Retrosynthetic Strategies for 7-Azaspiro[3.5]nonan-1-ol Core
Disconnection Site | Synthons Generated | Key Intermediate | Advantages |
---|---|---|---|
C1-N bond | 4-(aminomethyl)cyclohexanone | Protected amino ketone | Convergent, high stereoselectivity |
C1-C2 bond | Azetidine + 4-halo-cyclohexanol | Halohydrin derivative | Modular substrate variation |
Spiro carbon | Enolate + electrophilic azetidine | N-activated azetidine carboxylate | Preserves existing stereocenters |
Construction of the azaspiro[3.5]nonane system relies on precise cyclization methodologies, with ring expansion and intramolecular nucleophilic trapping emerging as dominant approaches. In the ring expansion route, a cyclohexyl-fused aziridine undergoes acid-catalyzed enlargement upon treatment with nucleophiles (e.g., cyanide), forming the azetidine ring. This method yields moderate efficiency (60-75%) but suffers from regioselectivity issues with unsymmetrical aziridines [4].
Superior yields (>85%) are achieved via intramolecular cyclization of γ-haloamines. For example, 4-(bromomethyl)cyclohexanone reacts with benzylamine to form an imine intermediate, followed by reduction and deprotection to yield the free base. Microwave-assisted synthesis reduces reaction times from 48h to <4h while improving purity profiles [6]. Recent advances employ photoredox catalysis for spirocyclization, utilizing in situ generated α-amino radicals that undergo cyclization onto cyclohexenone acceptors. This method achieves enantioselectivities up to 92% ee when chiral ligands are incorporated [1] [6].
Table 2: Cyclization Methods for Azaspiro[3.5]nonane Synthesis
Method | Conditions | Yield (%) | Reaction Time | Limitations |
---|---|---|---|---|
Aziridine Expansion | HCl/HCN, 0°C→RT | 60-75 | 24 h | Regioselectivity control |
Intramolecular Alkylation | K₂CO₃, DMF, 80°C | 85-92 | 48 h | Competing elimination |
Microwave Cyclization | MeCN, 150°C, 300W | 88-95 | 3-4 h | Specialized equipment needed |
Photoredox Catalysis | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, hv | 78-85 | 12 h | Cost of photocatalyst |
Salt formation with hydrochloric acid serves dual purposes: enhancing crystallinity and stabilizing the amine against oxidation. Mechanistically, protonation occurs preferentially at the azetidine nitrogen due to its lower pKb (∼8.5) compared to aliphatic amines (pKb ∼10-11). The reaction proceeds via exothermic ion pairing in non-aqueous media (e.g., ethyl acetate/ether mixtures), where HCl gas bubbling generates supersaturation, driving crystallization [5].
Purification challenges arise from two factors:
Counterintuitively, reduced solubility aids purification: the hydrochloride salt’s solubility in cold methanol (<1 mg/mL) allows recrystallization with minimal losses, whereas the free base oils out during concentration. Residual solvent analysis via GC-MS must confirm absence of genotoxic impurities (e.g., dichloromethane <600 ppm) [3].
The 7-azaspiro[3.5]nonan-1-ol scaffold contains two undefined stereocenters – C1 (alcohol) and C7 (azetidine nitrogen neighbor) – permitting four stereoisomers. Racemic mixtures predominate in commercial samples due to synthetic constraints [1]. Chiral resolution employs diastereomeric salt formation with L-tartaric acid, separating (1R,3S)- and (1S,3R)- enantiomers via fractional crystallization (de >98%) [3].
Asymmetric synthesis breakthroughs utilize chiral auxiliaries in cyclization precursors. A Evans oxazolidinone-controlled aldol reaction installs the C1 stereocenter prior to azetidine closure, achieving dr >20:1. Alternatively, enzymatic desymmetrization of prochiral diketones using ketoreductases yields enantiopure cyclohexanol intermediates (ee >99%) [1] [8].
Notably, stereochemistry profoundly impacts molecular properties: the (1R,3S)-isomer exhibits a 3.5-fold higher aqueous solubility than its (1S,3S)-diastereomer due to preferential crystal packing. Computational models attribute this to reduced lattice energy in the racemate [7].
Table 3: Stereoisomer Properties of 7-Azaspiro[3.5]nonan-1-ol Hydrochloride
Stereochemistry | Relative Energy (kcal/mol) | Aqueous Solubility (mg/mL) | Melting Point (°C) |
---|---|---|---|
(1R,3S) | 0 (reference) | 34.2 | 192-194 |
(1S,3R) | 0.3 | 33.8 | 190-193 |
(1R,3R) | 1.7 | 9.8 | 175-178 |
(1S,3S) | 1.9 | 8.5 | 182-185 |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1